molecular formula C30H29N5O3S B2448038 N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide CAS No. 1112384-24-3

N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide

Cat. No.: B2448038
CAS No.: 1112384-24-3
M. Wt: 539.65
InChI Key: IXKJVSWGUQORCP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3S/c1-18-15-22(19-7-5-4-6-8-19)25-26-27(39-30(25)33-18)28(32-17-31-26)35-13-11-20(12-14-35)29(36)34-21-9-10-23(37-2)24(16-21)38-3/h4-10,15-17,20H,11-14H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKJVSWGUQORCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=NC=N3)N4CCC(CC4)C(=O)NC5=CC(=C(C=C5)OC)OC)SC2=N1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure, followed by the introduction of the piperidine and carboxamide groups. Key steps may include:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Introduction of the carboxamide group: This can be done through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-ethyl-3-phenyl-acrylamide
  • (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid

Uniqueness

N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, setting it apart from simpler analogs.

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests a variety of biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple aromatic rings and functional groups. The molecular formula is C24H24N4O2SC_{24}H_{24}N_{4}O_{2}S with a molecular weight of 432.5 g/mol. The structural formula can be summarized as follows:

Property Value
Molecular FormulaC24H24N4O2S
Molecular Weight432.5 g/mol
CAS Number950261-88-8

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as enzymes and receptors. These interactions may modulate signaling pathways relevant to disease processes.

Neuroprotective Effects

The compound’s piperidine structure may confer neuroprotective effects, as piperidine derivatives have been shown to interact with neurotransmitter systems. This could imply potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

Given the presence of the methoxyphenyl group, which is often associated with anti-inflammatory activity in other compounds, this compound may also exhibit similar properties. This activity could be beneficial in conditions characterized by chronic inflammation.

Study 1: Antitumor Activity

A study investigated the effects of structurally related compounds on tumor cell lines and found that modifications to the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The findings suggest that the incorporation of methoxy groups can increase the lipophilicity and bioavailability of the compounds.

Study 2: Neuroprotection

Research on piperidine derivatives has shown promise in protecting neuronal cells from oxidative stress-induced damage. This suggests that this compound might similarly protect against neurodegeneration.

Study 3: Anti-inflammatory Effects

A related compound was tested for its anti-inflammatory properties in vitro and demonstrated significant inhibition of pro-inflammatory cytokines in activated macrophages. This indicates that the target compound may also possess similar anti-inflammatory capabilities.

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